molecular formula C5H4ClNOS B11716751 4-Chlorothiophene-3-carboxamide

4-Chlorothiophene-3-carboxamide

Cat. No.: B11716751
M. Wt: 161.61 g/mol
InChI Key: BMWVMRNRAVINLB-UHFFFAOYSA-N
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Description

4-Chlorothiophene-3-carboxamide is a heterocyclic compound that belongs to the thiophene family. Thiophenes are five-membered aromatic rings containing sulfur as the heteroatom. The presence of a chlorine atom at the 4-position and a carboxamide group at the 3-position makes this compound unique. Thiophene derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorothiophene-3-carboxamide typically involves the chlorination of thiophene followed by the introduction of the carboxamide group. One common method is the chlorination of thiophene using chlorine gas or a chlorinating agent like sulfuryl chloride. The resulting 4-chlorothiophene can then be reacted with a suitable amide-forming reagent, such as ammonia or an amine, to form this compound .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-Chlorothiophene-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chlorothiophene-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chlorothiophene-3-carboxamide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to a biological response. The chlorine atom and carboxamide group play crucial roles in its binding affinity and specificity. The compound may also participate in redox reactions, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

    4-Bromothiophene-3-carboxamide: Similar structure but with a bromine atom instead of chlorine.

    4-Methylthiophene-3-carboxamide: Contains a methyl group instead of chlorine.

    4-Nitrothiophene-3-carboxamide: Contains a nitro group instead of chlorine

Uniqueness

4-Chlorothiophene-3-carboxamide is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various chemical reactions, making this compound versatile for different applications .

Properties

Molecular Formula

C5H4ClNOS

Molecular Weight

161.61 g/mol

IUPAC Name

4-chlorothiophene-3-carboxamide

InChI

InChI=1S/C5H4ClNOS/c6-4-2-9-1-3(4)5(7)8/h1-2H,(H2,7,8)

InChI Key

BMWVMRNRAVINLB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CS1)Cl)C(=O)N

Origin of Product

United States

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